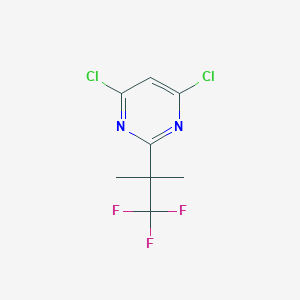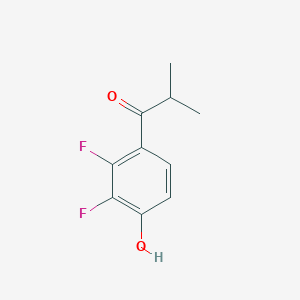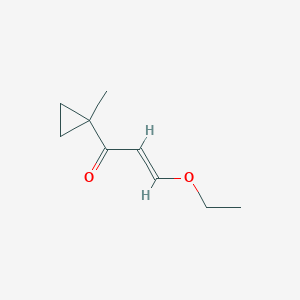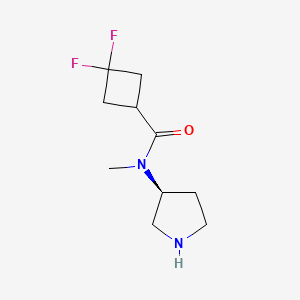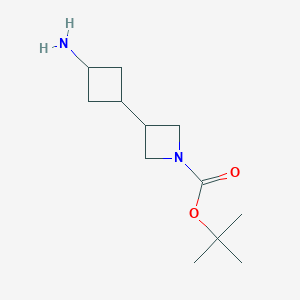
(R)-2-(2-(Methylamino)propyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-(Methylamino)propyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a methylamino group and a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Methylamino)propyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate benzoic acid derivative.
Alkylation: The benzoic acid derivative undergoes alkylation with a suitable alkylating agent to introduce the propyl chain.
Amination: The alkylated product is then subjected to amination using a methylamine source to introduce the methylamino group.
Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-(2-(Methylamino)propyl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-(Methylamino)propyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-2-(2-(Methylamino)propyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(2-(Methylamino)propyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Salicylic acid: A benzoic acid derivative with anti-inflammatory and keratolytic properties.
Para-aminobenzoic acid: An aromatic compound used in the synthesis of folic acid and as a sunscreen agent.
Uniqueness
®-2-(2-(Methylamino)propyl)benzoic acid is unique due to the presence of the methylamino group and the propyl chain, which confer distinct chemical and biological properties compared to other benzoic acid derivatives. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-[(2R)-2-(methylamino)propyl]benzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(12-2)7-9-5-3-4-6-10(9)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
CDQCJCHKTBMCMX-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=CC=C1C(=O)O)NC |
Kanonische SMILES |
CC(CC1=CC=CC=C1C(=O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13340069.png)

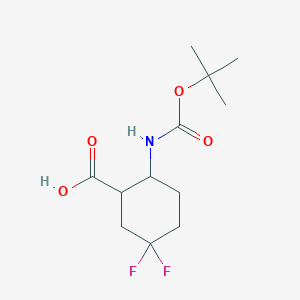
![5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13340088.png)
![4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine](/img/structure/B13340090.png)
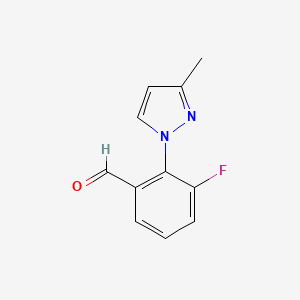
![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)

